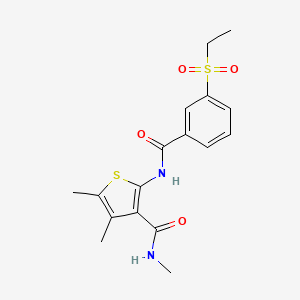

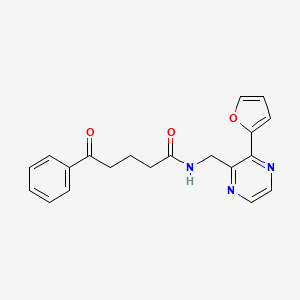

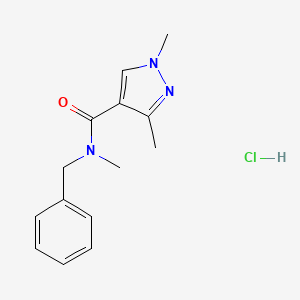

2-(3-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the introduction of the amide group, and the attachment of the ethylsulfonyl benzamido group. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, the amide group, and the ethylsulfonyl benzamido group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiophene ring, the amide group, and the ethylsulfonyl benzamido group could all potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用

Chemical Synthesis and Modification

Sulfonyl and carboxamide groups are pivotal in chemical synthesis, offering a range of reactivity that can be harnessed for creating complex molecules. For instance, the chlorosulfonation of N-benzyl carboxamides and their subsequent reactions to produce derivatives showcases the versatility of sulfonyl-containing compounds in generating a variety of chemical entities with potential biological activities (Cremlyn, Ellis, & Pinney, 1989). Similarly, compounds with arylene sulfone ether linkages, as described in the synthesis of polyimides and polyamide-imides, highlight the utility of these groups in creating high-performance polymers with significant thermal stability and mechanical properties (Idage, Idage, Gunjikar, & Vernekar, 1990).

Catalysis and Material Science

Sulfonyl and carboxamide functionalities are also integral in catalysis and material science. They can influence the physical properties and reactivity of polymers and small molecules, making them suitable for applications in catalysis, coatings, and advanced materials. For example, the synthesis and properties of novel sulfonated polyimide membranes for fuel cell applications underscore the importance of sulfonyl groups in enhancing proton conductivity and thermal stability, key factors for efficient fuel cell operation (Zhai, Guo, Fang, & Xu, 2007).

Biological Activity and Drug Design

Although excluding direct information on drug use, dosage, and side effects as requested, it's worth noting that sulfonyl and carboxamide groups play crucial roles in the design of bioactive compounds. Their presence in molecules contributes to the interaction with biological targets, affecting the pharmacological profile of potential drugs. Research into new sulfonamides containing N,N-diethyl-substituted amido moieties, for example, has led to the discovery of compounds with significant antibacterial activity, demonstrating the potential of these functionalities in medicinal chemistry (Ajani, Familoni, Wu, Echeme, & Sujiang, 2012).

作用機序

The mechanism of action of this compound would depend on its intended use. If it is intended to be used as a drug, for example, its mechanism of action would involve interacting with specific biological targets in the body.

Safety and Hazards

特性

IUPAC Name |

2-[(3-ethylsulfonylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-5-25(22,23)13-8-6-7-12(9-13)15(20)19-17-14(16(21)18-4)10(2)11(3)24-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYLPNRLVZYJIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2433357.png)

![N-(3,5-dimethoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2433360.png)

![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2433367.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2433368.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2433378.png)

![[1-(2-Aminoethyl)cyclopropyl]methanol](/img/structure/B2433380.png)